molecular formula C9BrF19O3 B1271450 1-Bromoperfluoro-2,5,8-trioxadodecane CAS No. 330562-47-5

1-Bromoperfluoro-2,5,8-trioxadodecane

Cat. No. B1271450
M. Wt: 596.97 g/mol
InChI Key: IKLGPUSJUIHNMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromoperfluoro-2,5,8-trioxadodecane is a perfluorinated compound with a bromine atom attached to one end of the molecule. While the specific compound is not directly studied in the provided papers, related brominated and perfluorinated compounds are discussed, which can give insights into the properties and reactivity of 1-Bromoperfluoro-2,5,8-trioxadodecane.

Synthesis Analysis

The synthesis of related brominated compounds is described in several studies. For instance, 1-bromododecane was synthesized using hydrobromic acid from a byproduct process, indicating that brominated compounds can be prepared from alcohol precursors with high yield and purity . Another study reports the synthesis of 1-bromo-4,4,4-trifluoro-3-(trifluoromethyl)but-2-ene, starting from commercially available hexafluoroacetone, suggesting that perfluorinated bromoalkenes can be synthesized in a two-step process with moderate yield . These methods could potentially be adapted for the synthesis of 1-Bromoperfluoro-2,5,8-trioxadodecane.

Molecular Structure Analysis

The stereochemistry of brominated cyclic compounds is complex, as demonstrated by the study on 1,2,5,6,9,10-hexabromocyclododecane, which involves a mixture of enantiomeric pairs of diastereomers . Although the molecular structure of 1-Bromoperfluoro-2,5,8-trioxadodecane is not directly addressed, understanding the stereochemistry of similar brominated compounds can be crucial for predicting the physical and chemical properties of the compound .

Chemical Reactions Analysis

The reactivity of brominated compounds is highlighted in several papers. For example, the electrophilic reactivity of 1-bromo-4,4,4-trifluoro-3-(trifluoromethyl)but-2-ene towards various nucleophiles has been studied, showing that substitution products or allylic rearrangement products are obtained depending on the nucleophile . Additionally, the photodissociation dynamics of brominated alcohols have been investigated, revealing that Br formation is a primary process, which occurs on a repulsive surface involving the C-Br bond . These findings suggest that 1-Bromoperfluoro-2,5,8-trioxadodecane may also undergo similar reactions, particularly involving the bromine atom.

Physical and Chemical Properties Analysis

The physical properties of brominated and perfluorinated compounds are well-documented. The low-temperature heat capacity of 1-bromoperfluorooctane has been measured, showing that it can exist in metastable and stable solid forms with multiple phase transitions . This suggests that 1-Bromoperfluoro-2,5,8-trioxadodecane may also exhibit complex phase behavior. The radical copolymerization of a brominated perfluoroalkene with vinylidene fluoride indicates that such compounds can be incorporated into polymers, affecting the microstructure and thermal properties of the resulting material . This information could be relevant for understanding the potential applications of 1-Bromoperfluoro-2,5,8-trioxadodecane in material science.

Scientific Research Applications

Copolymerization and Material Synthesis

1-Bromoperfluoro-2,5,8-trioxadodecane and related compounds have been utilized in the synthesis of novel materials through copolymerization processes. For instance, the radical copolymerization of vinylidene fluoride with 8-bromo-1H,1H,2H-perfluorooct-1-ene has been reported, highlighting the incorporation of brominated monomers and leading to thermally stable copolymers (Sauguet, Améduri, & Boutevin, 2007). Similarly, terpolymers based on vinylidene fluoride and bearing sulfonic acid side groups have been developed for fuel-cell membranes (Sauguet, Améduri, & Boutevin, 2006).

Synthesis of Energetic Materials

Research has been conducted on the synthesis of materials like 3-Difluoroaminomethyl-3-methyl oxetane, an energetic binder for solid propellants and polymer-bonded explosives. This synthesis involves processes like bromination and cyclization, which are relevant to the handling of 1-bromoperfluoro compounds (Li, Pan, Wang, & Zhang, 2014).

Fluorination Techniques in Organic Chemistry

The use of reagents derived from fluorine, including those involving bromo and fluoro groups, plays a significant role in organic synthesis. For example, bromine trifluoride has been used for fluorinating heteroatoms and substituting carbon-halogen bonds with carbon-fluorine bonds (Rozen, 2005), (Rozen, 2010).

Advanced Functional Material Synthesis

Studies have also focused on synthesizing new fluorine-containing polyethers, leveraging the unique properties of fluorinated compounds for creating low-dielectric, thermally stable materials (Fitch et al., 2003).

Analytical and Spectroscopic Studies

Some research has explored the photodissociation dynamics of bromo- and fluoro-substituted compounds, shedding light on the behavior of these molecules under specific conditions, which can be crucial for understanding the properties of 1-bromoperfluoro-2,5,8-trioxadodecane-related substances (Indulkar et al., 2011).

Safety And Hazards

This compound is not intended for human or veterinary use . It is for research use only . The safety data sheet advises against eating, drinking, or smoking when using this product .

properties

IUPAC Name

1-[2-[2-[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2,3,3,4,4,4-nonafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9BrF19O3/c10-9(28,29)32-8(26,27)7(24,25)31-6(22,23)5(20,21)30-4(18,19)2(13,14)1(11,12)3(15,16)17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLGPUSJUIHNMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)(C(OC(C(OC(C(OC(F)(F)Br)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9BrF19O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375112
Record name 1-Bromoperfluoro-2,5,8-trioxadodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromoperfluoro-2,5,8-trioxadodecane

CAS RN

330562-47-5
Record name 1-[2-[2-(Bromodifluoromethoxy)-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2,3,3,4,4,4-nonafluorobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330562-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromoperfluoro-2,5,8-trioxadodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 330562-47-5
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